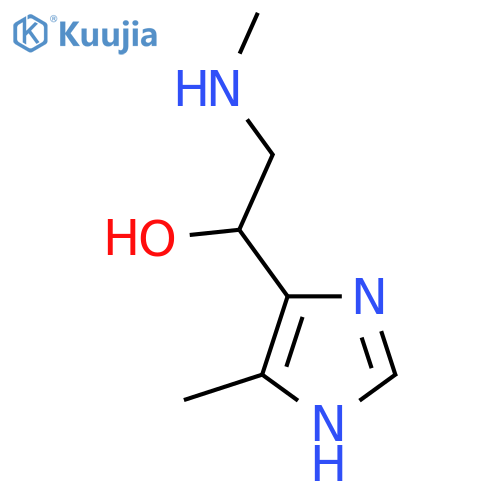

Cas no 1503993-00-7 (1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol)

1503993-00-7 structure

商品名:1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol

- EN300-1809815

- 1503993-00-7

-

- インチ: 1S/C7H13N3O/c1-5-7(10-4-9-5)6(11)3-8-2/h4,6,8,11H,3H2,1-2H3,(H,9,10)

- InChIKey: SFAWBQCGGBJEMS-UHFFFAOYSA-N

- ほほえんだ: OC(CNC)C1=C(C)NC=N1

計算された属性

- せいみつぶんしりょう: 155.105862047g/mol

- どういたいしつりょう: 155.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1809815-10.0g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 10g |

$5652.0 | 2023-06-03 | ||

| Enamine | EN300-1809815-2.5g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 2.5g |

$2576.0 | 2023-09-19 | ||

| Enamine | EN300-1809815-0.1g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 0.1g |

$1157.0 | 2023-09-19 | ||

| Enamine | EN300-1809815-0.05g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 0.05g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1809815-1.0g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 1g |

$1315.0 | 2023-06-03 | ||

| Enamine | EN300-1809815-5g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 5g |

$3812.0 | 2023-09-19 | ||

| Enamine | EN300-1809815-10g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 10g |

$5652.0 | 2023-09-19 | ||

| Enamine | EN300-1809815-0.5g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 0.5g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1809815-0.25g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 0.25g |

$1209.0 | 2023-09-19 | ||

| Enamine | EN300-1809815-5.0g |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol |

1503993-00-7 | 5g |

$3812.0 | 2023-06-03 |

1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

1503993-00-7 (1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量